molecular formula C12H10ClNS B15484256 N-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 14933-94-9

N-[(4-Chlorophenyl)sulfanyl]aniline

Cat. No.: B15484256
CAS No.: 14933-94-9
M. Wt: 235.73 g/mol
InChI Key: MPBJRMAGOJEPML-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfanyl]aniline, with the CAS Number 13616-65-4, is a sulfur-containing organic compound that serves as a versatile building block in chemical synthesis . Its molecular formula is C12H10Cl2N2S, and it has a molecular weight of 285.19 g/mol . This compound is part of a broader class of diaryl sulfide and aniline derivatives, which are frequently employed as key intermediates in the development of more complex molecules for pharmaceutical and agrochemical research . Synonyms for this compound include 4-chloro-N-(4-chloroanilino)sulfanylaniline and bis(4-chlorophenylamine) sulfide, which can be useful for researchers in locating and identifying the material . As a synthetic intermediate, its value lies in its functional groups that allow for further chemical modifications, such as its aniline nitrogen and sulfide bridge. Researchers utilize such compounds to construct heterocyclic scaffolds or to incorporate the 4-chlorophenylthio moiety into target structures . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

14933-94-9

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylaniline

InChI

InChI=1S/C12H10ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H

InChI Key

MPBJRMAGOJEPML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NSC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-[(2-Chlorophenyl)sulfanyl]aniline

  • Structure : The chlorine substituent is at the ortho position on the phenyl ring, unlike the para position in N-[(4-Chlorophenyl)sulfanyl]aniline.
  • Impact : The ortho-chloro group induces steric hindrance, reducing rotational freedom and altering electronic distribution. This compound exhibits a lower melting point compared to its para-substituted counterpart due to disrupted molecular packing .
  • Synthesis : Prepared via similar thioetherification methods, with a yield dependent on the substitution pattern of the electrophile .

N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline

  • Structure : Incorporates a fluorine atom at the para position and an ethyl spacer between the sulfanyl group and the aniline.
  • Impact : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent sulfur, increasing reactivity in cross-coupling reactions. The ethyl spacer improves solubility in polar solvents (e.g., DME or DMF) .
  • Applications: Used in medicinal chemistry for its improved bioavailability compared to non-fluorinated analogs .

Sulfur Functional Group Variations

(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b)

  • Structure : Features a sulfonamide group instead of a thioether, with an ethene spacer.
  • Properties : Higher thermal stability (melting point: 108–110°C) due to resonance stabilization of the sulfonamide group. The trans (E) configuration minimizes steric clashes between aromatic rings .
  • Synthesis : Achieved via condensation of 4-chloroaniline with (E)-2-phenylethenesulfonyl chloride, yielding 80% .

4-((4-Chlorophenyl)sulfonyl)aniline

  • Structure : Contains a sulfonyl group, which is more electron-withdrawing than a sulfanyl group.
  • Impact : The sulfonyl group increases acidity of the aniline NH (pKa ~3–4) compared to thioether analogs (pKa ~4–5). This enhances its utility in electrophilic substitution reactions .
  • Applications : Widely used in polymer chemistry and as a precursor for sulfa drugs .

Heterocyclic and Complex Derivatives

N-(3-Benzyl-5-(4-Chlorophenyl)thiazol-2(3H)-ylidene)aniline (34)

  • Structure : Integrates a thiazole ring with a 4-chlorophenyl substituent.
  • Impact: The thiazole ring introduces π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~320 nm). This compound shows enhanced antimicrobial activity compared to non-heterocyclic analogs .
  • Synthesis : Formed via cyclization reactions, with yields influenced by the electron-donating/withdrawing nature of substituents .

N-(4-Chlorophenyl)-N-methyl-2-(phenylthio)aniline (3e)

  • Structure : Includes an N-methyl group and a phenylthio substituent.
  • Impact : Methylation of the aniline nitrogen reduces basicity and oxidative degradation. The phenylthio group enhances lipophilicity (logP ~3.5), improving cell membrane permeability .
  • Synthesis : Synthesized via CsF-mediated thioamination of arynes, yielding 67% as a pale yellow solid .

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Feature(s) Reference
This compound C₁₂H₁₀ClNS 235.73 Not reported ~70–80 Thioether linkage
4-[(2-Chlorophenyl)sulfanyl]aniline C₁₂H₁₀ClNS 235.73 95–97 ~75 Ortho-Cl substitution
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide C₁₄H₁₂ClNO₂S 301.77 108–110 80 Sulfonamide group, E-configuration
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 Liquid at RT Not reported Fluorine substitution, ethyl spacer

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
ThioaminationCsF, DME, 25°C, 24 h67
Solvent-free sulfonamideNaHCO₃, solvent-free, RT80–90
Microwave synthesisFormic acid, solvent-free, 90°C65–85

Basic: What spectroscopic and crystallographic methods are used to characterize these compounds?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, N-(4-chlorophenyl)-2-phenylethenesulfonamide shows distinct aromatic proton signals at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibits intramolecular N–H⋯N bonds (S(7) motif) and dimeric R₂²(8) motifs .
  • Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H]⁺ calculated for C₁₃H₁₁ClN₂O₂S: 295.0304; found: 295.0306) .

Advanced: How do electron-donating/withdrawing substituents on the aniline ring influence sulfonamide synthesis yields?

Methodological Answer:
Substituent effects are quantified via comparative synthesis. For example, microwave-assisted reactions of 4-substituted anilines with formic acid show yield trends:
Table 2: Substituent Effects on Amide Yield

SubstituentYield (%)Basicity (pKa)
4-OCH₃ (donating)855.34
H (aniline)754.58
4-Cl (withdrawing)653.83
4-NO₂ (withdrawing)551.00

Stronger electron-donating groups (e.g., -OCH₃) enhance nucleophilicity and reaction efficiency, while withdrawing groups (e.g., -NO₂) reduce yields .

Advanced: How can X-ray crystallography resolve contradictions in structural predictions for sulfanyl-aniline derivatives?

Methodological Answer:
Crystallography provides definitive bond angles and packing interactions that computational models may miss. For example:

  • In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the dihedral angle between pyrimidine and benzene rings (42.25°) deviates from DFT predictions due to N–H⋯O hydrogen bonding .
  • SHELXL refinement (via SHELX software) corrects torsional ambiguities in twinned crystals, resolving discrepancies between NMR and preliminary crystallographic data .

Advanced: What mechanistic insights explain the role of CsF in thioamination reactions?

Methodological Answer:
CsF acts as a fluoride source to generate aryne intermediates. The mechanism involves:

Aryne Formation : CsF cleaves the TMS group from 2-(trimethylsilyl)phenyl triflate, generating a reactive benzyne.

Nucleophilic Attack : Sulfenamide (e.g., N-(4-chlorophenyl)-S-phenylthiohydroxylamine) attacks the aryne, forming a C–S bond.

Rearrangement : A [1,2]-shift yields the final product. Kinetic studies show CsF accelerates the rate-limiting aryne formation step .

Advanced: How do solvent-free conditions improve efficiency in sulfonamide synthesis?

Methodological Answer:
Solvent-free methods enhance reaction kinetics by:

  • Reducing Diffusion Barriers : Direct contact between 4-chloroaniline and sulfonyl chlorides increases collision frequency.
  • Minimizing Side Reactions : Absence of solvent prevents hydrolysis of sulfonyl chlorides.
  • Facilitating Workup : Products precipitate directly, simplifying purification (e.g., 92% yield for N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides) .

Advanced: What computational strategies model electronic effects in substituent reactivity?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries using software like Gaussian. For example, electron-withdrawing groups lower the HOMO energy of aniline, reducing nucleophilic attack efficiency .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict crystallization pathways, aligning with experimental data from SHELX-refined structures .

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